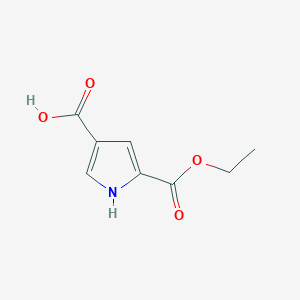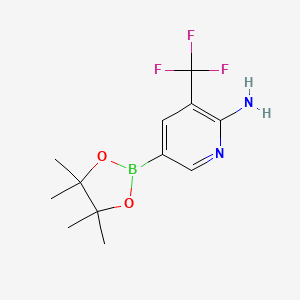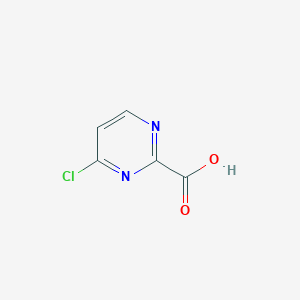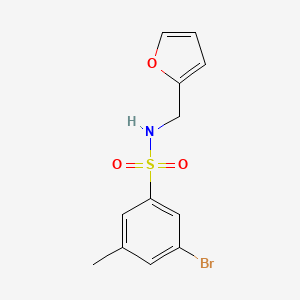
N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(phenylamino)acetamide, also known as MPPA, is an organic compound that has a wide range of applications in scientific research. MPPA is a derivative of acetamide, which is a type of amide, and can be synthesized in a laboratory. MPPA is a versatile compound with many potential applications in various scientific fields.
Applications De Recherche Scientifique
1. Intermediate for Azo Disperse Dyes Synthesis
- N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a significant intermediate in the production of azo disperse dyes. A novel Pd/C catalyst was used for hydrogenation of a related compound, N-(3-nitro-4-methoxyphenyl)acetamide, to produce N-(3-amino-4-methoxyphenyl)acetamide, which is relevant in dye production with a high selectivity of 99.3% (Zhang Qun-feng, 2008).
2. Potential in Treating Obesity and Diabetes
- Derivatives of N-(3-methoxyphenyl)-2-(phenylamino)acetamide have shown potential as selective β3-adrenergic receptor agonists, which can be used in treating obesity and type 2 diabetes. Certain derivatives demonstrated significant hypoglycemic activity in rodent models of diabetes (T. Maruyama et al., 2012).
3. Cytotoxic and Anti-inflammatory Applications
- Novel derivatives of N-(3-methoxyphenyl)-2-(phenylamino)acetamide have been synthesized with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in this series were found to be active due to the presence of specific functional groups (P. Rani et al., 2016).
4. Inhibitory Activity against Protein Tyrosine Phosphatase 1B
- Certain 2-(4-methoxyphenyl)ethyl acetamide derivatives, structurally related to N-(3-methoxyphenyl)-2-(phenylamino)acetamide, were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed potential as antidiabetic agents in vivo (A. Saxena et al., 2009).
5. Intermediate in Antimalarial Drug Synthesis
- N-(3-methoxyphenyl)-2-(phenylamino)acetamide derivatives serve as intermediates in the synthesis of antimalarial drugs. Chemoselective acetylation processes involving similar compounds have been optimized, highlighting their role in drug synthesis (Deepali B Magadum & G. Yadav, 2018).
6. Role in the Development of Capsaicinoids
- Research into the crystal structure of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has been conducted to understand their pharmacological properties, including their potential as analgesics (N. Park et al., 1995).
7. Metabolism Studies in Human and Rat Liver Microsomes
- Compounds structurally related to N-(3-methoxyphenyl)-2-(phenylamino)acetamide, such as chloroacetamide herbicides, have been studied for their metabolic pathways in human and rat liver microsomes. Understanding these pathways can inform the development of safer and more effective herbicides (S. Coleman et al., 2000).
8. Development of New Materials in Polymer Science
- The synthesis and polymerization of methacrylamide derivatives of N-(3-methoxyphenyl)-2-(phenylamino)acetamide have been explored for potential biomedical applications. Such polymers are characterized for their structural properties and potential use in medical fields (A. Gallardo & J. S. Román, 1993).
Propriétés
IUPAC Name |
2-anilino-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)11-16-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLQOZBXRPZFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(phenylamino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)
![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)




![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)

![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)
